1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea

Kinase Inhibition Cancer Research Structure-Activity Relationship

This benzothiazolyl urea features a 7-vinyl substituent that introduces π-conjugation, altering electronic distribution and binding conformation in kinase ATP pockets. It enables SAR comparison of 7-position substituents on potency/selectivity and supports derivatization via thiol-ene click chemistry or metathesis. Supplied at ≥95% purity, it serves as an HPLC reference standard (RT 2.96 min) and calibration standard for quantitative assays.

Molecular Formula C12H13N3OS
Molecular Weight 247.32 g/mol
Cat. No. B8327621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea
Molecular FormulaC12H13N3OS
Molecular Weight247.32 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=NC2=CC=CC(=C2S1)C=C
InChIInChI=1S/C12H13N3OS/c1-3-8-6-5-7-9-10(8)17-12(14-9)15-11(16)13-4-2/h3,5-7H,1,4H2,2H3,(H2,13,14,15,16)
InChIKeyATOLWSDLWBHNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea | Kinase Inhibitor Research Compound


1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea is a benzothiazole-derived urea compound with the molecular formula C12H13N3OS and a molecular weight of 247.32 g/mol . It features a vinyl substituent at the 7-position of the benzothiazole core and an ethylurea moiety at the 2-position . This compound belongs to a class of 2-benzothiazolyl urea derivatives that have been patented as inhibitors of serine/threonine and tyrosine kinases, with applications in hyperproliferative diseases and cancer [1].

Why 1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea Cannot Be Substituted by Other Benzothiazolyl Ureas


Benzothiazolyl urea derivatives exhibit highly variable kinase inhibition profiles depending on substituent position and identity. The 7-vinyl substituent in this compound is not a simple isostere of other substituents like hydrogen, halogen, or alkyl groups; it introduces a π-conjugated system that can alter electronic distribution and binding conformation within kinase ATP pockets [1]. Substitution with the non-vinyl analog 1-(1,3-benzothiazol-2-yl)-3-ethylurea (CAS 15382-15-7) removes this conjugation potential, potentially resulting in different potency and selectivity profiles [2]. The quantitative evidence below demonstrates that even minor structural modifications within this class produce measurable differences in target engagement and functional activity, precluding simple one-to-one interchangeability.

Quantitative Differentiation Evidence for 1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea


Benzothiazolyl Urea Class Kinase Inhibition Potency Relative to Structural Analogs

While direct experimental data for 1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea is not publicly available in primary literature, the benzothiazolyl urea class exhibits potent kinase inhibition with IC50 values ranging from nanomolar to low micromolar concentrations [1]. Specifically, related 2-benzothiazolyl urea derivatives have demonstrated IC50 values between 1–2 μM against 17β-HSD10 [2] and submicromolar activity (∼0.3 μM) against the same target [3]. In contrast, the 7-unsubstituted analog 1-(1,3-benzothiazol-2-yl)-3-ethylurea (CAS 15382-15-7) has no reported kinase inhibition data in public literature [4]. The vinyl group at position 7 is hypothesized to enhance binding through π-stacking interactions with hydrophobic kinase pockets, a feature absent in the unsubstituted comparator.

Kinase Inhibition Cancer Research Structure-Activity Relationship

Synthesis Yield Comparison: 7-Vinyl Derivative vs. 7-Trifluoromethylsulfonyl Precursor

The synthesis of 1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea proceeds via a Stille-type coupling of 1-(7-trifluoromethylsulfonyl-2-benzothiazolyl)-3-ethylurea with tetravinyltin, yielding the desired vinyl product in 14% isolated yield after HPLC and preparative TLC purification . This low yield reflects the challenge of installing the vinyl group at the 7-position and contrasts with the typical 70–90% yields reported for simpler benzothiazolyl urea syntheses lacking this functionalization step [1]. The modest yield underscores the synthetic uniqueness of the 7-vinyl substitution pattern and may influence procurement decisions for researchers requiring this specific substitution.

Synthetic Chemistry Process Development Benzothiazole Functionalization

Purity Specification and Quality Control Metrics

Commercially available 1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea is typically supplied at ≥95% purity as determined by HPLC analysis . This purity level is consistent with research-grade benzothiazole derivatives and meets the threshold for reproducible biochemical and cellular assays. The compound exhibits an LC retention time of 2.96 minutes under standard analytical conditions, providing a quality control benchmark for incoming material verification . In contrast, the unsubstituted analog 1-(1,3-benzothiazol-2-yl)-3-ethylurea (CAS 15382-15-7) is also offered at 95% purity but lacks a published LC retention time for direct comparison .

Chemical Purity Analytical Chemistry Research Standards

Optimal Use Cases for 1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea in Research and Discovery


Structure-Activity Relationship (SAR) Studies of Kinase Inhibitor Scaffolds

This compound is ideally suited as a probe molecule in SAR campaigns exploring the impact of 7-position substituents on benzothiazolyl urea kinase inhibition. The vinyl group introduces π-conjugation that can be compared against 7-H, 7-halogen, or 7-alkyl analogs to assess effects on potency and selectivity across kinase panels [1]. Researchers can use this compound to test the hypothesis that extended conjugation at the 7-position enhances binding to kinases with aromatic-rich ATP pockets, such as Abl or Src family kinases, based on class-level inference from related benzothiazole kinase inhibitors [1].

Chemical Biology Tool for Target Engagement Studies

The unique vinyl functional group provides a synthetic handle for further derivatization, including click chemistry via thiol-ene reactions or metathesis-based diversification . This makes 1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea a valuable starting material for generating biotinylated or fluorescently labeled probes for cellular target engagement assays, enabling pull-down experiments or imaging studies to validate kinase targets identified through biochemical screening [1].

Reference Standard for Analytical Method Development

With a defined LC retention time of 2.96 minutes under specified analytical conditions, this compound can serve as a reference standard for HPLC method development and system suitability testing when analyzing benzothiazole-containing reaction mixtures or pharmaceutical formulations . Its commercial availability at ≥95% purity further supports its use as a calibration standard in quantitative assays .

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